molecular formula C18H18O3 B12187037 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one

Cat. No.: B12187037
M. Wt: 282.3 g/mol
InChI Key: OSOYGULOMHCQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates such as phloroglucinol and cyclopentanone derivatives. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8-trimethyl-2,3-dihydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2,5,5-trimethyl-4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,6,8,11(15)-pentaen-16-one

InChI

InChI=1S/C18H18O3/c1-10-15-11(7-8-18(2,3)21-15)9-14-12-5-4-6-13(12)17(19)20-16(10)14/h7-9H,4-6H2,1-3H3

InChI Key

OSOYGULOMHCQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C=CC(O2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.